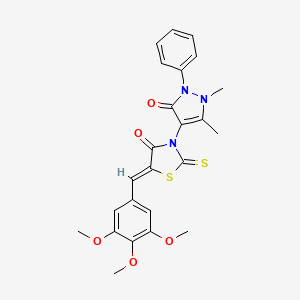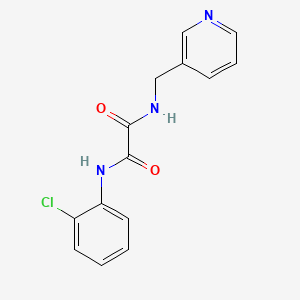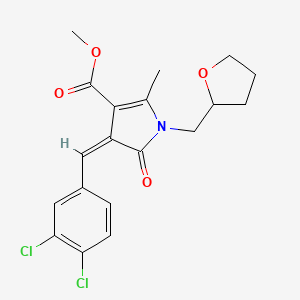
2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Overview
Description
2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound is known to target specific enzymes and proteins in the body that are associated with the growth and proliferation of cancer cells and immune system cells.
Mechanism of Action
Further studies are needed to fully understand the mechanism of action of 2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide and its effects on cancer cells and immune system cells.
5. Structure-activity relationship: Further studies are needed to explore the structure-activity relationship of this compound and its analogs, which could lead to the development of more potent and selective inhibitors.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential in the treatment of various types of cancers and autoimmune diseases. This compound works by inhibiting specific enzymes and proteins that are critical for the survival and growth of cancer cells and immune system cells. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments include its high potency and specificity towards BTK and ITK enzymes, which makes it an ideal tool for studying the role of these enzymes in cancer and autoimmune diseases. However, the limitations of using this compound in lab experiments include its high cost and complex synthesis method, which may limit its availability for researchers.
Future Directions
There are several future directions for the development and use of 2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in cancer and autoimmune disease research. These include:
1. Combination therapy: this compound could be used in combination with other drugs to enhance its therapeutic efficacy and reduce the risk of drug resistance.
2. Targeted delivery: this compound could be delivered directly to cancer cells or immune system cells using targeted delivery systems, which would increase its effectiveness and reduce its toxicity.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in the treatment of various types of cancers and autoimmune diseases.
4.
Scientific Research Applications
2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Various preclinical and clinical studies have shown promising results in the treatment of lymphoma, leukemia, and other types of cancers. This compound has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
(E)-2-cyano-3-(5-iodofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3/c14-12-4-3-10(19-12)6-9(7-15)13(17)16-8-11-2-1-5-18-11/h3-4,6,11H,1-2,5,8H2,(H,16,17)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJFEBAGQYXOE-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)I)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-bromo-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3898700.png)
![5-allyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3898701.png)
![methyl (3-{[(2,2-diphenylcyclopropyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3898708.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B3898729.png)

![3-(2-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898740.png)
![3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3898743.png)
![N-[2-(2-hydroxyethyl)phenyl]-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3898762.png)
![N'-(2,6-dichlorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B3898763.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-cyclopropylacetamide](/img/structure/B3898776.png)
![3-(4-hydroxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3898779.png)
amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3898793.png)
